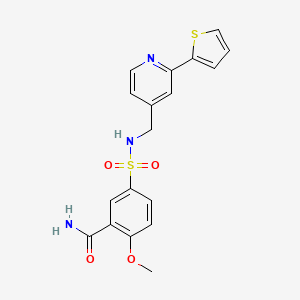
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a thiophene-pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a thiophene boronic acid and a pyridine halide under palladium catalysis.
Sulfamoylation: The intermediate is then reacted with a sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Benzamide formation: Finally, the methoxy-substituted benzoyl chloride is reacted with the sulfamoylated intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure product purity.
化学反应分析
Types of Reactions
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide ring.
科学研究应用
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene-pyridine moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: Another benzamide derivative with different substituents, used in medicinal chemistry.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A compound with similar functional groups but different core structure.
Uniqueness
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide is unique due to its combination of a methoxy-substituted benzamide core with a thiophene-pyridine moiety, which imparts specific electronic and steric properties that can be exploited in various applications.
属性
IUPAC Name |
2-methoxy-5-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-16-5-4-13(10-14(16)18(19)22)27(23,24)21-11-12-6-7-20-15(9-12)17-3-2-8-26-17/h2-10,21H,11H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZMYJVMJCGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2856215.png)
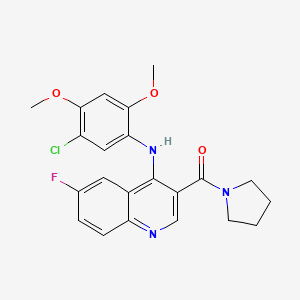
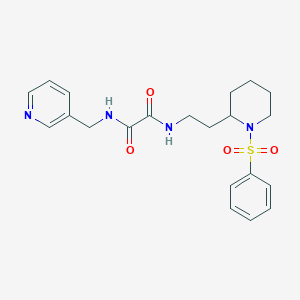
![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)
![2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol](/img/structure/B2856222.png)
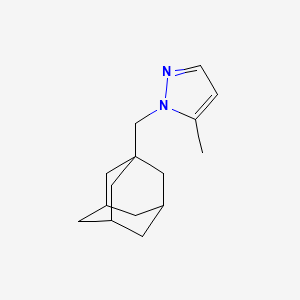
![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B2856225.png)
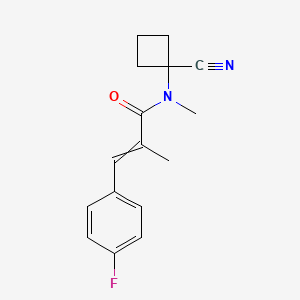
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856228.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2856231.png)
